molecular formula C15H19N5O2 B7093826 N-[4-(2-aminopyridin-4-yl)butyl]-6-methyl-5-nitropyridin-2-amine

N-[4-(2-aminopyridin-4-yl)butyl]-6-methyl-5-nitropyridin-2-amine

Cat. No.: B7093826
M. Wt: 301.34 g/mol
InChI Key: QNEBBEZBQFMFGR-UHFFFAOYSA-N
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Description

N-[4-(2-aminopyridin-4-yl)butyl]-6-methyl-5-nitropyridin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with an amino group and a nitro group, making it a versatile molecule for chemical reactions and biological interactions.

Properties

IUPAC Name

N-[4-(2-aminopyridin-4-yl)butyl]-6-methyl-5-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-11-13(20(21)22)5-6-15(19-11)18-8-3-2-4-12-7-9-17-14(16)10-12/h5-7,9-10H,2-4,8H2,1H3,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEBBEZBQFMFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NCCCCC2=CC(=NC=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-aminopyridin-4-yl)butyl]-6-methyl-5-nitropyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through cyclization reactions.

    Substitution Reactions: Introduction of the amino and nitro groups onto the pyridine ring via electrophilic substitution reactions.

    Chain Extension: The butyl chain is introduced through nucleophilic substitution reactions, often using alkyl halides as reagents.

    Final Assembly: The final step involves coupling the substituted pyridine rings to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-aminopyridin-4-yl)butyl]-6-methyl-5-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The pyridine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

N-[4-(2-aminopyridin-4-yl)butyl]-6-methyl-5-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(2-aminopyridin-4-yl)butyl]-6-methyl-5-nitropyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amino and nitro groups play crucial roles in binding to active sites, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-pyridyl)-methylcarbamate
  • N-(4-pyridyl)-ethyl carbamate
  • N-(4-pyridyl)-t-butyl carbamate

Uniqueness

N-[4-(2-aminopyridin-4-yl)butyl]-6-methyl-5-nitropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of amino and nitro groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

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